molecular formula C11H13F2NO2 B2354290 Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate CAS No. 1260683-33-7

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate

Cat. No.: B2354290
CAS No.: 1260683-33-7
M. Wt: 229.227
InChI Key: QYZUSPHUSPLLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two fluorine atoms attached to the central carbon atom. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One efficient method reported involves the use of bismuth salts as catalysts. The reaction proceeds under mild conditions, with water as the only byproduct, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate
  • Ethyl 2-(4-amino-3-chlorophenyl)-2,2-difluoroacetate
  • Ethyl 2-(4-amino-3-methylphenyl)-2,2-dichloroacetate

Uniqueness

Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is unique due to the presence of both the amino and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZUSPHUSPLLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.